Spectroscopic data for N-methylindole-3-glyoxylamide
Spectroscopic data for N-methylindole-3-glyoxylamide
An In-depth Technical Guide to the Spectroscopic Characterization of N-methylindole-3-glyoxylamide
Introduction to N-methylindole-3-glyoxylamide
N-methylindole-3-glyoxylamide belongs to the indole-3-glyoxylamide scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including applications as tubulin polymerization inhibitors and ligands for the translocator protein (TSPO)[1][2]. Accurate and comprehensive characterization of these molecules is the bedrock of any research and development program, ensuring compound identity, purity, and structural integrity. This guide details the expected outcomes from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure.
Caption: Molecular structure of N-methylindole-3-glyoxylamide.
General Spectroscopic Workflow
A systematic approach is crucial for unambiguous structure elucidation. The following workflow ensures that data from multiple techniques are integrated logically.
Caption: A typical workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis post-synthesis, providing the molecular weight of the compound and offering structural clues through its fragmentation pattern.
Predicted Molecular Data
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Exact Mass | 202.0742 Da |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical; it must be volatile and capable of dissolving the analyte without reacting with it.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Direct infusion provides a steady signal for accurate mass measurement and fragmentation studies.
-
Data Acquisition (Positive Ion Mode): Acquire the full scan mass spectrum in positive ion mode. N-methylindole-3-glyoxylamide is expected to readily protonate to form the [M+H]⁺ ion (m/z 203.0820) or form adducts with sodium [M+Na]⁺ (m/z 225.0639).
-
Tandem MS (MS/MS): Select the [M+H]⁺ precursor ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum. Varying the collision energy allows for controlled fragmentation, revealing key structural motifs.
Predicted Fragmentation Pathway
The indole and glyoxylamide moieties provide predictable fragmentation points. The primary cleavages are expected around the amide and carbonyl groups.
Caption: Predicted key fragmentations for N-methylindole-3-glyoxylamide.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation like KBr pellets is needed, which minimizes sample handling and potential contamination.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Predicted Characteristic IR Absorption Bands
The spectrum of N-methylindole-3-glyoxylamide is expected to be dominated by absorptions from the amide and carbonyl groups, as well as the indole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Reference |
| 3400 - 3200 | Medium, Broad | N-H Stretch (Amide) | The primary amide shows two bands (symmetric and asymmetric stretches). Broadening is due to hydrogen bonding.[3] |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of the C-H bonds on the indole ring.[4] |
| 2950 - 2850 | Weak | Aliphatic C-H Stretch | Corresponds to the N-methyl group. |
| ~1710 | Strong | C=O Stretch (Ketone) | The α-keto group adjacent to the indole ring. Its position can be influenced by conjugation.[5] |
| ~1670 | Strong | C=O Stretch (Amide I) | The primary amide carbonyl stretch is a very strong and characteristic absorption.[3] |
| ~1610 | Medium | N-H Bend (Amide II) | This band arises from the bending vibration of the primary amide N-H bond.[6] |
| 1580 - 1450 | Medium-Strong | C=C Stretch (Aromatic) | Vibrations of the carbon-carbon bonds within the indole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. However, if solubility is low or hydrogen bonding is a key feature to observe, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it readily dissolves polar compounds and slows the exchange of labile protons (like N-H), making them easier to observe.[7]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution), lock onto the deuterium signal of the solvent, and tune/shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquiring at least 8 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[8]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The chemical shifts are highly dependent on the solvent. DMSO-d₆ is chosen here for its ability to resolve the amide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Reference |
| ~8.30 | s | 1H | H2 | The proton at C2 of the indole ring is typically downfield due to the electron-withdrawing glyoxylamide group and its proximity to the ring nitrogen.[9] |
| ~8.15 | d | 1H | H4 | This peri-proton is deshielded by the C3-substituent and the ring current. |
| ~7.80 | br s | 1H | Amide N-H | Labile amide protons appear as broad singlets; their chemical shift is concentration and temperature-dependent. |
| ~7.65 | d | 1H | H7 | |
| ~7.55 | br s | 1H | Amide N-H | The second amide proton may have a slightly different chemical shift. |
| ~7.30 | t | 1H | H6 | |
| ~7.25 | t | 1H | H5 | Protons H5 and H6 form a classic triplet-triplet pattern in the benzene portion of the indole ring.[10] |
| ~3.90 | s | 3H | N-CH₃ | The N-methyl group is a sharp singlet, typically found in this region for N-methylindoles.[10] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale and Reference |
| ~185.0 | C | C=O (Ketone) | Ketone carbonyls in α,β-unsaturated or conjugated systems are highly deshielded. |
| ~165.0 | C | C=O (Amide) | Amide carbonyls are also significantly downfield. |
| ~138.0 | C | C7a | Quaternary carbon of the indole ring fused to the benzene ring. |
| ~135.0 | CH | C2 | The C2 carbon is deshielded by the adjacent nitrogen and the substituent. |
| ~127.0 | C | C3a | The other quaternary carbon at the ring junction. |
| ~125.0 | CH | C4 | |
| ~123.0 | CH | C6 | |
| ~121.5 | CH | C5 | Chemical shifts for the benzene portion of the indole ring are standard but influenced by the C3 substituent.[11] |
| ~112.0 | C | C3 | The C3 carbon bearing the substituent is shifted downfield compared to unsubstituted indole. |
| ~110.0 | CH | C7 | |
| ~33.0 | CH₃ | N-CH₃ | The N-methyl carbon is a characteristic upfield signal.[10] |
Synthesis Outline
The most common route to N-substituted indole-3-glyoxylamides involves a two-step, one-pot procedure starting from the corresponding N-substituted indole.[12][13]
-
Acylation: N-methylindole is reacted with oxalyl chloride in an anhydrous aprotic solvent like THF or diethyl ether at 0 °C. This forms a highly reactive N-methylindole-3-glyoxylyl chloride intermediate in situ.
-
Amidation: A solution of aqueous ammonia is added to the reaction mixture containing the intermediate. The amine attacks the electrophilic acyl chloride, and after warming to room temperature and stirring, the desired N-methylindole-3-glyoxylamide product is formed. Purification is typically achieved via recrystallization or column chromatography.
Conclusion
The spectroscopic characterization of N-methylindole-3-glyoxylamide relies on a synergistic application of MS, IR, and NMR techniques. This guide provides a robust predictive framework and detailed experimental protocols to enable researchers to confidently identify and characterize this important class of molecules. By understanding the rationale behind the expected spectral features and the nuances of the experimental setup, scientists can ensure the generation of high-quality, reliable data essential for advancing drug discovery and chemical research.
References
-
PubChem. Indole-3-glyoxylamide, N-isopropyl-1-methyl-. National Center for Biotechnology Information. [Link]
-
S. Jana, et al. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Royal Society of Chemistry. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0181927). [Link]
-
Hay, D. A., et al. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Da Settimo, F., et al. Novel N,N-dialkyl-2-arylindol-3-ylglyoxylamides Probing the L1 pocket of the Translocator Protein Binding Site. CORE. [Link]
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Talele, T. T. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Chodvadiya, V. D., et al. Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News. [Link]
-
SpectraBase. 2-Methylindole-3-yl-glyoxyldiallylamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 2-Methylindole-3-yl-glyoxyldiisopropylamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. N‐Methylindole. [Link]
-
Carroll, A. R., et al. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]
-
Taliani, S., et al. Evaluation of novel N1-methyl-2-phenylindol-3-ylglyoxylamides as a new chemotype of 18 kDa translocator protein-selective ligand suitable for the development of positron emission tomography radioligands. PubMed. [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. [Link]
-
Hudson, R. L., et al. Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. [Link]
-
ResearchGate. Fig. A2. 13 C NMR spectrum of N-methylindole-3-isothiouronium iodide. [Link]
-
NIST. Indole, 3-methyl- - the NIST WebBook. [Link]
-
Smith, B. C. Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of novel N1-methyl-2-phenylindol-3-ylglyoxylamides as a new chemotype of 18 kDa translocator protein-selective ligand suitable for the development of positron emission tomography radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Indole, 3-methyl- [webbook.nist.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
